5-(furan-2-yl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione
Description
The compound 5-(furan-2-yl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione is a modified nucleoside analog characterized by:
- A pyrimidine-2,4-dione core substituted at position 5 with a furan-2-yl group (aromatic heterocycle).
- A ribose-like oxolane sugar moiety at position 1 with stereochemical configuration (2R,3R,4R,5R), featuring:
- A hydroxymethyl group at C3.
- A hydroxy group at C2.
- A methoxy group at C2.
This structural design is inspired by antiviral nucleosides, where modifications to the sugar and base moieties aim to enhance metabolic stability, bioavailability, or target binding .
Properties
Molecular Formula |
C14H16N2O7 |
|---|---|
Molecular Weight |
324.29 g/mol |
IUPAC Name |
5-(furan-2-yl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H16N2O7/c1-21-11-10(18)9(6-17)23-13(11)16-5-7(8-3-2-4-22-8)12(19)15-14(16)20/h2-5,9-11,13,17-18H,6H2,1H3,(H,15,19,20)/t9-,10-,11-,13-/m1/s1 |
InChI Key |
LSIDJDXMOBYKJX-PRULPYPASA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C3=CC=CO3)CO)O |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=CO3)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(furan-2-yl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione typically involves multi-step organic reactions. The process often starts with the preparation of the furan and pyrimidine precursors, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the coupling and subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(furan-2-yl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
Overview
The compound 5-(furan-2-yl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione is a pyrimidine derivative with potential applications in various fields, particularly in medicinal chemistry and biochemistry. This article explores its scientific research applications, including its role in drug development and biochemical studies.
Medicinal Chemistry Applications
-
Antiviral Activity :
Research indicates that compounds similar to this compound exhibit antiviral properties. Studies have shown that pyrimidine derivatives can inhibit viral replication by interfering with viral RNA synthesis. This mechanism is particularly relevant for the development of antiviral agents against viruses such as HIV and Hepatitis C . -
Anticancer Properties :
The compound has been investigated for its potential anticancer effects. Pyrimidine derivatives are known to target specific enzymes involved in cancer cell proliferation. For instance, they can inhibit thymidylate synthase and other enzymes critical for DNA synthesis in rapidly dividing cancer cells . -
Diabetes Management :
Some studies suggest that similar compounds can modulate glucose metabolism and enhance insulin sensitivity. The structural features of this compound may contribute to its efficacy in managing diabetes through pathways that regulate carbohydrate metabolism .
Biochemical Applications
-
Enzyme Inhibition :
The compound's ability to act as an enzyme inhibitor has been documented. For example, it may inhibit certain kinases or phosphatases involved in signal transduction pathways. This inhibition could be leveraged for therapeutic purposes in diseases where these pathways are dysregulated . -
Metabolomics Studies :
In metabolomics research, the compound can serve as a biomarker or a reference standard for studying metabolic pathways involving pyrimidines. Its unique structure allows researchers to trace its metabolic fate in biological systems .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antiviral Activity | Investigated the antiviral potential of pyrimidine derivatives | Demonstrated inhibition of viral replication mechanisms |
| Anticancer Research | Evaluated the effects of pyrimidine derivatives on cancer cell lines | Showed significant cytotoxicity against various cancer types |
| Diabetes Management Study | Assessed the impact of similar compounds on glucose metabolism | Found improved insulin sensitivity and glucose uptake |
Mechanism of Action
The mechanism of action of 5-(furan-2-yl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs in Nucleoside Chemistry
The compound belongs to a family of pyrimidine-dione derivatives with variations in substituents and sugar modifications. Key analogs include:
Key Structural and Functional Differences
Substituent at Pyrimidine Position 5
- The furan group increases lipophilicity compared to methyl or halogen substituents .
- Fluoro (): Enhances electronegativity, stabilizing hydrogen bonds with target enzymes (e.g., reverse transcriptase) .
Sugar Moiety Modifications
- Methoxy at C3 (Target Compound): Likely improves metabolic stability by resisting phosphorylation or hydrolysis compared to hydroxyl groups .
- Dioxolane Ring (): Replaces the traditional ribose, enhancing bioavailability and reducing toxicity in antiviral applications .
- Chloro/Fluoro Substitutions (): Introduce steric and electronic effects that may disrupt viral replication machinery .
Biological Activity
5-(Furan-2-yl)-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C19H19N7O8
- CAS Number : 136997-64-3
- Molecular Weight : 473.396 g/mol
- IUPAC Name : N-[(E)-3-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]prop-2-enyl]-2,3-dihydroxy-5-nitrobenzamide
The compound exhibits biological activity primarily through its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. It acts as an inhibitor of certain enzymes such as DNA polymerases and ribonucleotide reductases, which are crucial for DNA synthesis and repair. This inhibition can lead to apoptosis in rapidly dividing cells, making it a candidate for cancer therapy.
Anticancer Properties
Several studies have demonstrated the anticancer potential of this compound:
- In vitro Studies : Research indicates that the compound inhibits the proliferation of various cancer cell lines (e.g., breast and colon cancer) by inducing cell cycle arrest and apoptosis. For instance, a study showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
- Mechanistic Insights : The compound has been found to induce oxidative stress in cancer cells, leading to increased levels of reactive oxygen species (ROS). This oxidative stress triggers apoptotic pathways via the activation of caspases.
Antiviral Activity
The compound also shows promise as an antiviral agent:
- Inhibition of Viral Replication : Preliminary studies suggest that it can inhibit the replication of certain viruses by interfering with viral RNA synthesis.
- Case Study : A specific case study involving a viral infection model demonstrated that treatment with the compound reduced viral load significantly compared to control groups.
Data Table: Summary of Biological Activities
Safety and Toxicity
Toxicological assessments indicate that while the compound exhibits potent biological activity, it also presents potential toxicity at high concentrations. Studies have shown that doses exceeding 50 µM can lead to cytotoxic effects in non-cancerous cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
